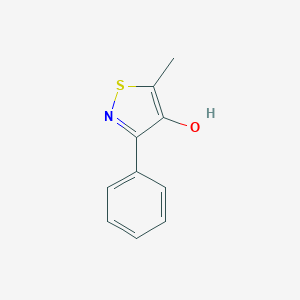

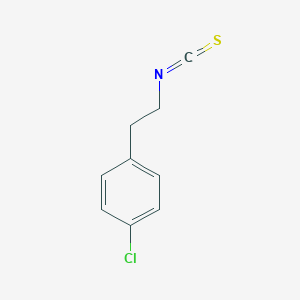

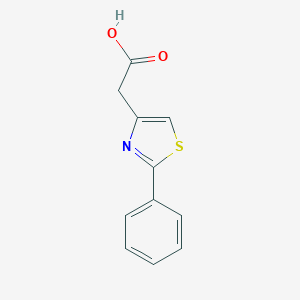

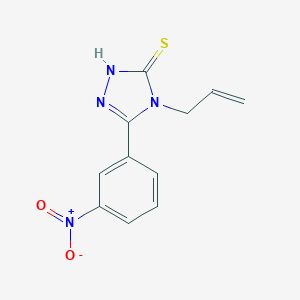

4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

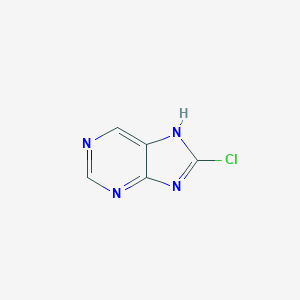

The compound 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for a wide range of biological activities and has been the subject of various studies to explore their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of isothiocyanates with hydrazides. For example, a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was synthesized through the reaction of 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . Although the specific synthesis of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is not detailed in the provided papers, similar synthetic routes could be inferred.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. For instance, the structure of a similar compound was determined using IR, 1H-NMR, and 13C-NMR spectra, as well as single-crystal X-ray diffraction . The presence of allyl and nitrophenyl groups in the compound of interest would likely influence the electronic structure and contribute to the stabilization of the molecule through various intramolecular interactions.

Chemical Reactions Analysis

1,2,4-Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The thiol group in the title compound could potentially engage in redox reactions or serve as a nucleophile in substitution reactions. The allyl group might undergo reactions typical of alkenes, such as polymerization or the Diels-Alder reaction. The nitro group could be reduced to an amine, providing further chemical versatility.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the allyl and nitrophenyl groups can affect these properties significantly. For example, the melting points of similar compounds were reported to be in the range of 495 – 503 K . The electronic properties, such as HOMO-LUMO gap, can be studied using computational methods like DFT to predict the reactivity and stability of the compound .

Applications De Recherche Scientifique

Chemical Reactivity and Biological Activities

Compounds related to 4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol, such as 1,2,4-triazole derivatives, are extensively studied for their significant chemical reactivity and diverse biological activities. These compounds exhibit a broad range of biological properties including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. Their similarity to biogenic amino acids like cysteine, which possesses a free SH-group, underlines their potential in biochemical processes and pharmacological applications. The synthesis, physico-chemical properties, and biological activities of these derivatives have been a subject of research, aiming at the development of new therapeutic agents (А. G. Kaplaushenko, 2019; M. V. Ohloblina, 2022).

Advances in Triazole Synthesis

Recent advancements in the synthesis of 1,2,4-triazole derivatives highlight the importance of eco-friendly procedures, which utilize microwave irradiation and novel catalysts for efficient triazole synthesis. These methodologies offer advantages such as reduced reaction times and higher yields, which are beneficial for the pharmaceutical industry. The development of new drugs often incorporates these triazole cores due to their stability and significant biological activities (M. D. de Souza et al., 2019).

Antifungal and Antibacterial Potential

The antifungal and antibacterial potential of 1,2,4-triazole compounds has been extensively researched. These compounds have been identified as promising candidates for developing new antifungal agents due to their potent activity and selectivity. The structure-activity relationship (SAR) of 1,2,4-triazole derivatives has been explored to optimize their antifungal properties. Their effectiveness against resistant strains and their role as pharmacologically significant moieties in various antifungal drug categories underscore their potential in addressing contemporary antimicrobial resistance challenges (Z. Kazeminejad et al., 2022).

Proton-Conducting Polymeric Membranes

Research into the physicochemical and proton-conducting properties of materials based on 1H-1,2,4-triazole has shown promising results for applications in fuel cell membranes. These materials significantly improve the thermal and electrochemical stability, mechanical strength, and ionic conductivity of electrolyte membranes, making them suitable for high-temperature, anhydrous conditions. The advancements in this area highlight the versatility of 1,2,4-triazole derivatives beyond their biological applications, extending into the development of innovative materials for energy applications (G. Prozorova & A. Pozdnyakov, 2023).

Propriétés

IUPAC Name |

3-(3-nitrophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c1-2-6-14-10(12-13-11(14)18)8-4-3-5-9(7-8)15(16)17/h2-5,7H,1,6H2,(H,13,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZZADMBHQNVTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352184 |

Source

|

| Record name | 4-allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol | |

CAS RN |

17050-61-2 |

Source

|

| Record name | 4-allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.